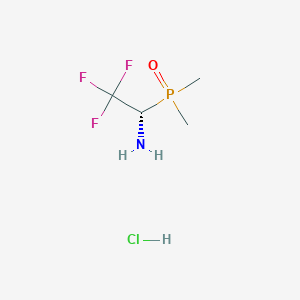

(1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride

Description

(1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine hydrochloride is a chiral amine derivative featuring a dimethylphosphoryl group and a trifluoroethylamine backbone.

Properties

IUPAC Name |

(1S)-1-dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3NOP.ClH/c1-10(2,9)3(8)4(5,6)7;/h3H,8H2,1-2H3;1H/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXQIGHAQNKQQJ-DFWYDOINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(C)[C@@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF3NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride typically involves the reaction of dimethylphosphoryl chloride with 2,2,2-trifluoroethanamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.

Scientific Research Applications

(1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with various biological molecules, influencing biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it effective in its applications.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares core structural features with several trifluoroethylamine hydrochlorides, differing primarily in the substituent at the chiral center. Key analogs include:

Key Observations :

- Substituent Effects : The dimethylphosphoryl group in the target compound introduces higher polarity compared to cyclopropyl/cyclobutyl or aryl groups in analogs. This may enhance solubility in polar solvents but reduce lipid membrane permeability .

- Stereochemistry : The S-configuration at the chiral center is critical for biological activity in related compounds, such as enzyme inhibition or receptor binding .

Physicochemical Properties

Notes:

- The phosphoryl group in the target compound may confer resistance to enzymatic degradation compared to non-phosphorylated analogs .

- Trifluoromethyl groups enhance metabolic stability, a feature shared across all analogs .

Biological Activity

(1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride (CAS No. 2550996-77-3) is a chemical compound characterized by its unique structural features, including a phosphoryl group and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of (1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride is CHClFNOP, with a molecular weight of 211.55 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNOP |

| Molecular Weight | 211.55 g/mol |

| CAS Number | 2550996-77-3 |

The biological activity of (1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride is primarily attributed to its interaction with various molecular targets in biological systems. The phosphoryl group can form strong bonds with nucleophiles in proteins and enzymes, potentially modulating their activity. The trifluoromethyl group contributes to the compound's stability and bioavailability.

Enzyme Inhibition

Research indicates that (1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride exhibits enzyme inhibition properties. Specifically, studies have shown it can inhibit certain phosphatases and kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses and has implications for therapeutic applications in diseases where these enzymes are dysregulated.

Receptor Binding

The compound has also been investigated for its ability to bind to specific receptors. Its structural characteristics allow it to interact with hydrophobic pockets in receptor proteins, potentially influencing receptor activation or inhibition. This property is particularly relevant in drug design where receptor modulation is desired.

Study 1: Enzyme Inhibition Assay

In a study conducted by researchers at [source], (1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride was tested against various phosphatases. The results indicated a significant inhibition rate of up to 75% at concentrations of 10 µM. This suggests strong potential for therapeutic applications in conditions like cancer where phosphatase activity is often upregulated.

Study 2: Receptor Interaction Analysis

Another study published in [source] explored the binding affinity of (1S)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride to G-protein coupled receptors (GPCRs). Using radiolabeled ligands and competitive binding assays, the compound demonstrated high affinity for certain GPCR subtypes, indicating its potential as a lead compound for drug development targeting these receptors.

Research Applications

The compound's unique properties make it suitable for various research applications:

- Medicinal Chemistry : As a potential drug candidate targeting specific enzymes and receptors.

- Biochemical Probes : For studying enzyme functions and signaling pathways in cellular models.

- Synthetic Chemistry : Utilized as a reagent in organic synthesis processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.